Mal-C6-alpha-Amanitin

ADC tolerability therapeutic index non-cleavable linker

Mal-C6-alpha-Amanitin (CAS 1578249-76-9) is a drug-linker conjugate for antibody–drug conjugate (ADC) development, comprising the RNA polymerase II inhibitor α-amanitin covalently attached via a maleimide-C6 (Mal-C6) non-cleavable linker. The maleimide group enables selective, room-temperature-stable conjugation to cysteine residues on monoclonal antibodies, while the C6 alkyl spacer provides spatial separation between the cytotoxic payload and the targeting antibody.

Molecular Formula C55H78N12O17S
Molecular Weight 1211.3 g/mol
Cat. No. B12431233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-C6-alpha-Amanitin
Molecular FormulaC55H78N12O17S
Molecular Weight1211.3 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)OCCCCCCNC(=O)CCCCCN6C(=O)C=CC6=O
InChIInChI=1S/C55H78N12O17S/c1-4-29(2)47-52(80)59-24-43(73)60-38-28-85(83)54-34(33-14-13-32(21-35(33)63-54)84-19-11-6-5-9-17-57-42(72)12-8-7-10-18-66-45(75)15-16-46(66)76)22-36(49(77)58-25-44(74)64-47)61-53(81)48(30(3)40(70)27-68)65-51(79)39-20-31(69)26-67(39)55(82)37(23-41(56)71)62-50(38)78/h13-16,21,29-31,36-40,47-48,63,68-70H,4-12,17-20,22-28H2,1-3H3,(H2,56,71)(H,57,72)(H,58,77)(H,59,80)(H,60,73)(H,61,81)(H,62,78)(H,64,74)(H,65,79)/t29-,30-,31+,36-,37-,38-,39-,40-,47-,48-,85?/m0/s1
InChIKeyAZOYRQMJVHMVBB-HSXFGRQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal-C6-alpha-Amanitin: A Non-Cleavable Drug-Linker Conjugate for Next-Generation Amanitin-Based ADCs


Mal-C6-alpha-Amanitin (CAS 1578249-76-9) is a drug-linker conjugate for antibody–drug conjugate (ADC) development, comprising the RNA polymerase II inhibitor α-amanitin covalently attached via a maleimide-C6 (Mal-C6) non-cleavable linker . The maleimide group enables selective, room-temperature-stable conjugation to cysteine residues on monoclonal antibodies, while the C6 alkyl spacer provides spatial separation between the cytotoxic payload and the targeting antibody . With a molecular formula of C55H78N12O17S and a molecular weight of 1211.34 g/mol, this conjugate is specifically designed as a synthetic intermediate for ADC preparation rather than a standalone therapeutic agent [1]. It is referenced in patent WO2018237335A1 for ROR1-targeting immunoconjugates and belongs to the broader class of amanitin-based ADC technologies (ATACs) that exploit a completely novel mode of action distinct from tubulin- or DNA-targeting payloads [2].

Why Amanitin-Based ADCs Cannot Use Generic Linker-Payload Substitutes: The Case for Mal-C6-alpha-Amanitin


Amanitin-based ADCs (ATACs) exploit a unique mechanism — inhibition of eukaryotic RNA polymerase II — that is fundamentally distinct from the microtubule disruption (e.g., MMAE, DM1) or DNA damage (e.g., PBD, calicheamicin) exerted by conventional ADC payloads [1]. Consequently, linker-payload conjugates cannot be interchanged across payload classes without altering the therapeutic profile. Even within the amanitin class, linker chemistry critically governs tolerability and efficacy: non-cleavable linkers such as Mal-C6 confer substantially improved maximum tolerated dose (MTD) and therapeutic index (TI) compared to cleavable linkers, as demonstrated in Fc-SMDC models where the non-cleavable variant exhibited 15-fold higher tolerability (15 mg/kg vs. 1 mg/kg) and a TI improvement from 1 to 8 [2]. Furthermore, substituting the Mal-C6 linker for the longer, more hydrophilic MC-VC-PABC-C6 linker results in a molecular weight increase from 1211.34 g/mol to approximately 1616.79 g/mol and a shift in plasma stability characteristics, directly impacting ADC pharmacokinetics, aggregation propensity, and conjugation efficiency [3][4]. These quantitative linker-dependent differences mean that Mal-C6-alpha-Amanitin occupies a specific, non-substitutable position within the amanitin ADC design space.

Quantitative Differentiation Evidence: Mal-C6-alpha-Amanitin vs. Closest Analogues and In-Class Alternatives


Non-Cleavable C6 Linker Confers 15-Fold Higher Tolerability and 8-Fold Improved Therapeutic Index vs. Cleavable Linkers in Amanitin-Based Conjugates

In a head-to-head comparison of α-amanitin-based Fc-small molecule drug conjugates (Fc-SMDCs), the non-cleavable linker construct (THIOMAB-Fc-SMDC-ncl) demonstrated a maximum tolerated dose (MTD) of 15 mg/kg, which was 15-fold higher than the 1 mg/kg MTD of the cleavable linker construct (THIOMAB-Fc-SMDC-cl) [1]. The therapeutic index (TI) improved from 1 for the cleavable-linker first-generation Fc-SMDC to 8 for the non-cleavable linker construct, representing an 8-fold improvement [1]. Treatment with the non-cleavable construct at ¼ MTD achieved complete tumor remission in LNCaP xenograft mice, whereas the cleavable construct at ¾ MTD achieved only tumor growth inhibition [1]. In cynomolgus monkeys, the non-cleavable construct was tolerated up to 4 mg/kg administered weekly for three weeks [1]. Mal-C6-alpha-Amanitin, as a non-cleavable maleimide-C6 linker conjugate, belongs to this same non-cleavable linker class and is therefore positioned to deliver analogous tolerability advantages when incorporated into ADC designs.

ADC tolerability therapeutic index non-cleavable linker α-amanitin Fc-SMDC

Molecular Weight Advantage: Mal-C6-alpha-Amanitin (1211.34 Da) Is 25% Smaller Than MC-VC-PABC-C6-alpha-Amanitin (1616.79 Da), Reducing Steric Hindrance in ADC Construction

Mal-C6-alpha-Amanitin has a molecular weight of 1211.34 g/mol (formula C55H78N12O17S), making it approximately 25% smaller than the closely related cleavable linker analogue MC-VC-PABC-C6-alpha-Amanitin, which has a molecular weight of 1616.79 g/mol (formula C74H105N17O22S) [1][2]. The smaller size of the Mal-C6 construct reduces steric bulk around the conjugation site, which is known to influence drug-to-antibody ratio (DAR) homogeneity and the efficiency of cysteine conjugation on monoclonal antibodies . In the DUPA-α-amanitin SMDC series, the C6 non-cleavable linker conjugate (HDP 30.2301) was identified as one of the three most potent constructs alongside Val-Ala-PAB and disulfide linker variants, confirming that the compact C6 spacer does not compromise payload potency [3].

drug-to-antibody ratio linker size ADC conjugation efficiency amanitin

C6 Alkyl Spacer Optimizes Hydrophobicity Balance vs. Longer PEG-Based or VC-PABC Linkers, Affecting ADC Plasma Stability

The C6 hexyl spacer in Mal-C6-alpha-Amanitin provides a defined hydrophobic character that influences the overall hydrophobicity and plasma stability of the resulting ADC. Evitachem technical documentation notes that the C6 spacer in MC-VC-PABC-C6-α-Amanitin 'optimizes hydrophobicity and plasma stability vs. shorter-chain analogues (e.g., Mal-C6-α-Amanitin)' . This indicates that Mal-C6 represents the lower-hydrophobicity, more compact end of the C6-linker spectrum within amanitin conjugates. The maleimide group reacts specifically with thiol groups at pH 6.5–7.5 to form a stable thioether bond, enabling room-temperature conjugation that preserves antibody integrity [1]. In the context of amanitin-based SMDCs, the C6 non-cleavable linker construct (HDP 30.2301) demonstrated an excellent in vitro profile comparable to cleavable linker variants, confirming that the C6 spacer maintains payload accessibility without introducing excessive hydrophobicity-driven aggregation [2].

linker hydrophobicity ADC plasma stability C6 spacer amanitin

Amanitin Payload Confers Activity Against Quiescent Tumor Cells and Cancer Stem Cells — A Class-Level Differentiator from Tubulin-Targeting Payloads (MMAE/DM1)

α-Amanitin inhibits RNA polymerase II, a mechanism fundamentally distinct from the microtubule-targeting agents (e.g., MMAE, DM1) and DNA-damaging agents (e.g., PBD, calicheamicin) that dominate the current ADC landscape [1]. Because RNA polymerase II is essential for transcription in both dividing and non-dividing cells, amanitin-based ADCs can kill quiescent tumor cells and cancer stem cells that are typically resistant to anti-mitotic payloads [2]. In contrast, MMAE and DM1 require cells to be in the mitotic phase, meaning they spare dormant tumor cell populations that can drive relapse [2]. This mechanistic differentiation is inherent to the α-amanitin warhead carried by Mal-C6-alpha-Amanitin. Heidelberg Pharma's clinical-stage ATAC candidates HDP-101 (anti-BCMA) and HDP-102 (anti-CD37) exploit this same mechanism and have demonstrated clinical tolerability without dose-limiting toxicities typically associated with the amanitin warhead, validating the translational relevance of the payload class [3][4].

quiescent cell killing cancer stem cell RNA polymerase II inhibition amanitin payload differentiation

Patent-Cited Utility in ROR1-Targeting Immunoconjugates Positions Mal-C6-alpha-Amanitin for Hematologic and Solid Tumor ADC Programs

Mal-C6-alpha-Amanitin is explicitly cited in patent WO2018237335A1 (Brian Lannutti et al., assigned to VelosBio Inc., now part of Merck) for ROR1 antibody immunoconjugates [1][2]. This patent covers immunoconjugates comprising anti-ROR1 antibodies conjugated to cytotoxic drug moieties including α-amanitin, with the drug-linker conjugate serving as the enabling intermediate for ADC assembly [1]. ROR1 is an oncofetal antigen expressed in numerous hematologic malignancies (CLL, MCL) and solid tumors (breast, lung, ovarian), making this a high-value targeting axis [1]. The patent citation provides validated intellectual property precedence for Mal-C6-alpha-Amanitin as a drug-linker building block in ADC programs. In comparison, MC-VC-PABC-C6-alpha-Amanitin is positioned for HER2-targeted applications (breast and gastric cancer), while Mal-C6-alpha-Amanitin's ROR1 association opens a distinct target space . Additionally, the TROP2-targeting second-generation amanitin ADC work from Heidelberg Pharma demonstrates the broader applicability of amanitin linker-payload technology in pancreatic cancer models, reinforcing the platform potential [3].

ROR1 immunoconjugate hematologic malignancy solid tumor amanitin ADC

Room-Temperature Stability Enables Flexible Shipping and Storage vs. Cold-Chain-Dependent ADC Intermediates

Mal-C6-alpha-Amanitin is documented to be stable at ambient temperature for shipping purposes [1]. The PeptideDB database explicitly lists the shipping condition as 'Room temperature (This product is stable at ambient temperature for a few [days])' [1]. For long-term storage, the compound is stable at -80°C for 6 months or -20°C for 1 month (protected from light) when in solution . In contrast, many cleavable linker-payload conjugates (e.g., MC-VC-PABC linked constructs) typically require strict cold-chain handling due to the labile nature of the cleavable linker moiety. This room-temperature shipping capability reduces logistics costs and complexity for international procurement, particularly relevant for research institutions and biotech companies without dedicated cold-chain receiving capabilities.

storage stability room temperature shipping ADC procurement supply chain

Optimal Procurement and Application Scenarios for Mal-C6-alpha-Amanitin Based on Quantitative Evidence


ROR1-Targeted ADC Development for Hematologic and Solid Tumor Indications

Mal-C6-alpha-Amanitin is the drug-linker conjugate of choice for ROR1-targeted ADC programs, as established by its explicit citation in WO2018237335A1 for anti-ROR1 immunoconjugates [1]. Researchers developing ADCs against ROR1-positive hematologic malignancies (CLL, mantle cell lymphoma) or solid tumors (breast, lung, ovarian) should prioritize this conjugate to align with existing intellectual property precedence and established conjugation protocols. The non-cleavable maleimide-C6 linker enables stable cysteine conjugation to anti-ROR1 monoclonal antibodies, with the 15-fold tolerability advantage of non-cleavable over cleavable amanitin linkers directly supporting the safety rationale [2].

ADC Programs Requiring Compact Linker-Payloads for High-DAR Homogeneity and Low Aggregation Risk

For ADC programs where minimizing linker-payload size is critical — such as those targeting solid tumors where antibody penetration depends on ADC hydrodynamic radius, or where high drug-to-antibody ratios (DAR > 4) are desired — Mal-C6-alpha-Amanitin's molecular weight of 1211.34 Da (25% smaller than MC-VC-PABC-C6-alpha-Amanitin at 1616.79 Da) provides a measurable advantage in reducing steric hindrance at conjugation sites [3][4]. The C6 alkyl spacer maintains sufficient separation between payload and antibody without introducing the additional bulk of a Val-Cit-PABC cleavable linker extension. This makes Mal-C6-alpha-Amanitin the rational procurement choice when DAR homogeneity and low aggregation propensity are prioritized over conditional payload release.

Targeting Quiescent Tumor Cell and Cancer Stem Cell Populations in Chemoresistant Cancers

In oncology indications characterized by high proportions of quiescent or dormant tumor cells — including pancreatic ductal adenocarcinoma, castration-resistant prostate cancer, and acute myeloid leukemia — Mal-C6-alpha-Amanitin provides a mechanistically differentiated payload that can eliminate non-dividing cell populations resistant to MMAE- or DM1-based ADCs [5]. The RNA polymerase II inhibitory mechanism of α-amanitin is cell-cycle independent, unlike microtubule-targeting agents [5]. Procurement of Mal-C6-alpha-Amanitin for these indications leverages the same mechanistic rationale validated by Heidelberg Pharma's clinical-stage ATAC candidates HDP-101 (multiple myeloma) and HDP-102 (non-Hodgkin lymphoma), both of which utilize amanitin payloads with non-cleavable linkers [6].

Academic and Small-Biotech ADC Research Programs with Limited Cold-Chain Infrastructure

Mal-C6-alpha-Amanitin's documented room-temperature stability during shipping makes it particularly suitable for procurement by academic laboratories and small biotechnology companies that may lack the specialized cold-chain receiving and storage infrastructure required for more labile drug-linker conjugates [7]. The compound can be shipped at ambient temperature and stored long-term at -20°C to -80°C, reducing logistical barriers to entry for exploratory ADC research. With published purity specifications of ≥98% from multiple vendors [7], researchers can initiate conjugation studies without concerns about compound degradation during transit.

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